molecular formula C26H21NO3S B13750834 1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide CAS No. 6331-89-1

1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide

Cat. No.: B13750834
CAS No.: 6331-89-1
M. Wt: 427.5 g/mol
InChI Key: LWWQGNWXJSXBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide typically involves the reaction of 9-phenyl-9H-xanthen-9-ol with diphenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

9-phenyl-9H-xanthen-9-ol+diphenylmethanesulfonyl chlorideThis compound\text{9-phenyl-9H-xanthen-9-ol} + \text{diphenylmethanesulfonyl chloride} \rightarrow \text{this compound} 9-phenyl-9H-xanthen-9-ol+diphenylmethanesulfonyl chloride→this compound

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and maintaining anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide is primarily attributed to its sulfonamide group. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, resulting in antibacterial effects . Additionally, the compound’s xanthene core may interact with various biological targets, contributing to its anti-inflammatory properties .

Properties

CAS No.

6331-89-1

Molecular Formula

C26H21NO3S

Molecular Weight

427.5 g/mol

IUPAC Name

1,1-diphenyl-N-(9H-xanthen-9-yl)methanesulfonamide

InChI

InChI=1S/C26H21NO3S/c28-31(29,26(19-11-3-1-4-12-19)20-13-5-2-6-14-20)27-25-21-15-7-9-17-23(21)30-24-18-10-8-16-22(24)25/h1-18,25-27H

InChI Key

LWWQGNWXJSXBIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.